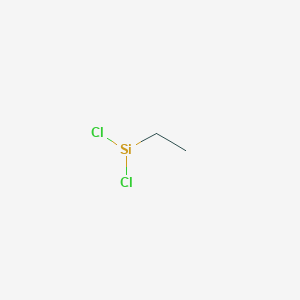

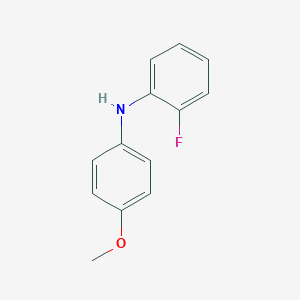

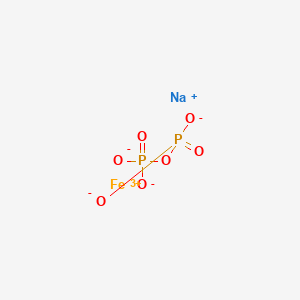

![molecular formula C5H5N5O B157198 4-Amino-1H-pirazol[3,4-d]pirimidin-3(2H)-ona CAS No. 128850-54-4](/img/structure/B157198.png)

4-Amino-1H-pirazol[3,4-d]pirimidin-3(2H)-ona

Descripción general

Descripción

4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its various biological activities. The compound is a pyrazolopyrimidine derivative that has a unique chemical structure that makes it an attractive target for drug discovery.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

- Estudios: Los compuestos derivados de 4-Amino-1H-pirazol[3,4-d]pirimidin-3(2H)-ona han mostrado una citotoxicidad prometedora contra varias líneas celulares cancerosas .

Inhibición de la quinasa FLT3

Investigación de la malaria

- Propósito: Bloquear PfCDPK4 podría prevenir la transmisión de la malaria de los mosquitos a los humanos .

Descubrimiento de fármacos

- CHMFL-FLT3-122: La síntesis y evaluación de este compuesto condujo al descubrimiento de CHMFL-FLT3-122, un inhibidor oral eficaz de FLT3 para el tratamiento de la AML .

Biología estructural

En resumen, este compuesto versátil encuentra aplicaciones en la investigación del cáncer, el control de la malaria, el descubrimiento de fármacos y la biología estructural. Sus propiedades únicas continúan inspirando investigaciones científicas en diversos campos . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar! 😊

Safety and Hazards

Direcciones Futuras

The future directions for “4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as inhibitors of CDK2, a target for cancer treatment . Additionally, the development of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold could be a promising area of research .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is the Janus kinase 2 (JAK2) . JAK2 is a key regulator of various cancers and immune responses, making it a significant target for cancer and immune disease treatment .

Mode of Action

The compound interacts with JAK2 by inhibiting its activity. It has been found to show strong activity and selectivity towards JAK2, with IC50 values in the nanomolar range . This suggests that the compound binds to JAK2 and prevents it from performing its normal function, thereby inhibiting the progression of diseases associated with JAK2.

Biochemical Pathways

The inhibition of JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response. By inhibiting JAK2, the compound disrupts this pathway, leading to downstream effects that can include the suppression of tumor growth and modulation of immune responses .

Result of Action

The inhibition of JAK2 by 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one leads to molecular and cellular effects that include the suppression of tumor growth and modulation of immune responses . In addition, the compound has shown effective inhibitory activity in lymphocyte proliferation assays and delayed-type hypersensitivity assays .

Análisis Bioquímico

Biochemical Properties

The compound has been found to be involved in the inhibition of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one may interact with enzymes and proteins involved in cell cycle control .

Cellular Effects

In cellular contexts, 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has been shown to significantly inhibit the growth of various cell lines . It has been found to exert significant alterations in cell cycle progression and induce apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one appears to involve binding interactions with CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding .

Propiedades

IUPAC Name |

4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)9-10-5(2)11/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFLJNVOEIKGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing nucleoside analogs like those derived from 4-amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one?

A1: Nucleoside analogs are structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. These analogs can often be incorporated into nucleic acids, disrupting vital cellular processes. This property makes them valuable for developing antiviral and anticancer agents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

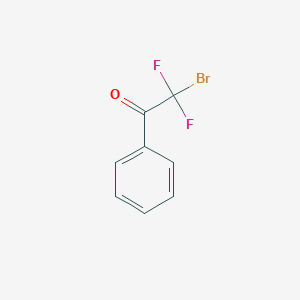

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

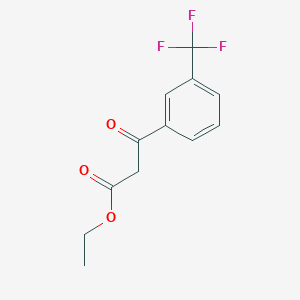

![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

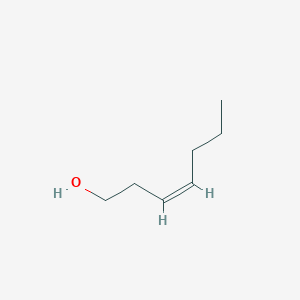

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)